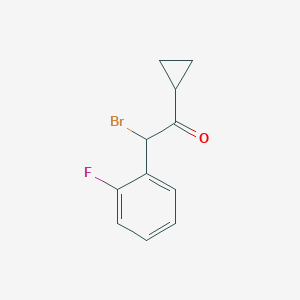

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

描述

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 204205-33-4) is a brominated ketone derivative with the molecular formula C₁₁H₁₀BrFO and an average molecular weight of 257.10 g/mol . It is a key intermediate in the synthesis of prasugrel, a platelet aggregation inhibitor used in cardiovascular therapeutics . Structurally, it features a cyclopropyl group attached to a ketone moiety, a bromine atom at the α-position, and a 2-fluorophenyl substituent, conferring unique reactivity and stability .

The compound is synthesized via a Grignard reaction involving 2-fluorobenzyl bromide and cyclopropanecarbonitrile, followed by bromination with 1,3-dibromo-5,5-dimethylhydantoin. This method yields a purity of 96% and an industrial-scale productivity of 83.9% . Its physicochemical properties include a monoisotopic mass of 255.9899 Da and storage requirements under inert atmosphere at 2–8°C . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

属性

IUPAC Name |

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCZCCDXOZGIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634062 | |

| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-33-4 | |

| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone typically involves a multi-step synthetic route. One common method involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl) ethanone. This intermediate is then subjected to a halogenation reaction using a bromination reagent to yield the final product . The reaction conditions are relatively mild, and the process can be carried out at room temperature with readily available raw materials.

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly crucial and requires careful handling of bromine reagents to avoid side reactions and ensure the safety of the process.

化学反应分析

Types of Reactions

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of new derivatives with different functional groups.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学研究应用

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of halogenated ketones with biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects. The cyclopropyl group adds steric hindrance, which can influence the compound’s binding affinity and selectivity.

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Industrial Relevance

- Prasugrel Intermediate Role: this compound is critical in prasugrel production, with industrial yields exceeding 80% . In contrast, Cyclopropyl 2-Fluorobenzyl Ketone is a non-brominated intermediate requiring further modification .

- Safety Profiles: The target compound’s hazards (H315, H319, H335) necessitate strict laboratory protocols, including PPE and ventilation .

Research Findings

- Synthetic Efficiency: The optimized Grignard-based synthesis of this compound achieves higher yields (83.9%) compared to traditional methods for analogs like 2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which often require multiple steps .

Heterocycle Formation : The compound’s reactivity with thiosemicarbazide produces 4-cyclopropyl-5-(2-fluorophenyl)thiazoles, demonstrating its utility in generating bioactive heterocycles . Analogous compounds without bromination show reduced efficiency in such reactions .

生物活性

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, with the CAS number 204205-33-4, is a synthetic organic compound notable for its unique molecular structure, including a bromine atom, a fluorophenyl group, and a cyclopropyl group. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential pharmacological properties similar to other halogenated compounds. This article reviews the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.

- Molecular Formula : C11H10BrFO

- Molecular Weight : 257.10 g/mol

- Appearance : Colorless to brown clear liquid

- Storage Conditions : Requires storage under inert gas conditions at refrigerated temperatures due to sensitivity to air and heat.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving bromination reactions. Here are some notable synthesis routes:

| Method | Conditions | Yield |

|---|---|---|

| Iodine monobromide with N-butyl-3-methylimidazolium bromide in THF at 40°C for 4h | 95.3% | |

| N-bromosuccinimide (NBS) in chloroform at 20°C for 8h | 83.2% | |

| Bromination of cyclopropyl-2-(2-fluorophenyl)ethanone with NBS and dibenzoyl peroxide | Yield varies |

Potential Applications

- Medicinal Chemistry : The compound is being explored for its potential role in developing new therapeutic agents.

- Synthetic Intermediate : It serves as an intermediate in the synthesis of fluorinated building blocks used in pharmaceuticals and agrochemicals.

- Antithrombotic Activity : Preliminary studies suggest potential applications in treating thromboembolic diseases due to its possible inhibitory effects on platelet aggregation .

Case Studies

Although specific case studies focusing solely on this compound are sparse, related compounds have been investigated for their biological activities:

- Antiplatelet Activity : Compounds structurally related to this compound have been shown to inhibit platelet activation, suggesting that this compound may also possess similar properties .

- Pharmacological Studies : Research on halogenated ketones indicates that they can modulate various biochemical pathways, including those involved in inflammation and cancer progression .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, and what are the critical reaction parameters?

- The compound is typically synthesized via bromination of a cyclopropane-containing ketone precursor. A common approach involves α-bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, low temperature). Key parameters include solvent choice (e.g., dichloromethane or CCl₄), reaction time, and stoichiometry to avoid over-bromination . Purity optimization may require column chromatography or recrystallization .

Q. How can researchers confirm the structural identity of this compound experimentally?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data . NMR spectroscopy (¹H/¹³C) is complementary: the cyclopropane protons appear as distinct multiplets (δ ~1.0–2.5 ppm), while the 2-fluorophenyl group shows splitting patterns characteristic of ortho-fluorine substitution .

Q. What safety precautions are essential when handling this compound?

- The compound is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), handle in a fume hood, and store under inert atmosphere at 2–8°C to prevent decomposition. Spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- The cyclopropane ring introduces steric strain, which can hinder nucleophilic substitution at the brominated carbon. However, this strain may enhance reactivity in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) suggest that ring strain lowers the activation energy for C–Br bond cleavage, making it a candidate for selective functionalization .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- Discrepancies between NMR and mass spectrometry data often arise from impurities or degradation. High-resolution mass spectrometry (HRMS) can confirm molecular weight (257.10 g/mol), while 2D NMR techniques (e.g., COSY, HSQC) clarify coupling patterns. Cross-validate with single-crystal XRD when possible .

Q. How can researchers optimize the compound’s stability in long-term storage for pharmaceutical intermediate applications?

- Stability studies under varying temperatures and humidity levels are critical. Lyophilization or storage in amber vials under argon can mitigate photodegradation and hydrolysis. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) paired with HPLC monitoring are recommended to establish shelf-life .

Q. What computational tools are effective for modeling the compound’s electronic properties and reaction pathways?

- Density Functional Theory (DFT) using software like Gaussian or ORCA can predict electronic transitions, frontier molecular orbitals, and reaction barriers. Molecular docking studies (AutoDock Vina) may explore its interactions in biological systems, though its primary use is as a synthetic intermediate .

Methodological Considerations Table

Key Challenges in Advanced Research

- Stereoelectronic Effects : The cyclopropane ring’s angle strain may lead to unexpected regioselectivity in reactions, requiring mechanistic studies to map transition states .

- Scale-Up Synthesis : Bromination efficiency drops at larger scales due to exothermicity; microreactor systems or flow chemistry could mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。